molecular formula C11H11F3O3 B6152428 3-Isopropoxy-5-(trifluoromethyl)benzoic acid CAS No. 1369936-05-9

3-Isopropoxy-5-(trifluoromethyl)benzoic acid

Cat. No.: B6152428
CAS No.: 1369936-05-9
M. Wt: 248.2
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Description

3-Isopropoxy-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of an isopropoxy group and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-5-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-5-(trifluoromethyl)benzoic acid with isopropyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the direct alkylation of 3-hydroxy-5-(trifluoromethyl)benzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction is usually performed in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of methyl-substituted benzoic acids.

    Substitution: Formation of various alkoxy-substituted benzoic acids.

Scientific Research Applications

3-Isopropoxy-5-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoic acid

Uniqueness

3-Isopropoxy-5-(trifluoromethyl)benzoic acid is unique due to the presence of both an isopropoxy group and a trifluoromethyl group on the benzoic acid core. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

3-propan-2-yloxy-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-6(2)17-9-4-7(10(15)16)3-8(5-9)11(12,13)14/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTKWGNIIUGRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369936-05-9
Record name 3-(propan-2-yloxy)-5-(trifluoromethyl)benzoic acid
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